molecular formula C27H28N2O5 B242496 1-(2,4-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione

1-(2,4-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione

Numéro de catalogue: B242496
Poids moléculaire: 460.5 g/mol
Clé InChI: RIUXWXQXRXPUTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,4-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. BTK inhibitors have shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylated, leading to downstream activation of various signaling pathways. BTK inhibitors like 1-(2,4-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione bind to the active site of BTK and prevent its phosphorylation and downstream signaling, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK, leading to decreased proliferation and survival of B-cells. In addition, this compound has been shown to inhibit other kinases in the BCR signaling pathway, including AKT and ERK, further enhancing its anti-tumor activity. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2,4-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has several advantages for lab experiments, including its potent inhibitory activity against BTK and other kinases in the BCR signaling pathway, its favorable pharmacokinetic properties, and its significant anti-tumor activity in preclinical models. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain assays.

Orientations Futures

There are several potential future directions for research on 1-(2,4-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One area of interest is the development of combination therapies with other agents, such as anti-CD20 antibodies or other kinase inhibitors, to enhance its anti-tumor activity. Another area of interest is the investigation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) or follicular lymphoma (FL). Additionally, further studies are needed to better understand the pharmacokinetic and pharmacodynamic properties of this compound, as well as its potential toxicity and side effects.

Méthodes De Synthèse

1-(2,4-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-nitro-2,5-piperazinedione, which is then reduced to 1-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-amino-2,5-piperazinedione. This intermediate is then coupled with 4-methoxyphenylboronic acid using palladium-catalyzed cross-coupling reaction to yield the final product, this compound.

Applications De Recherche Scientifique

1-(2,4-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been extensively studied in preclinical models of B-cell malignancies and has shown potent inhibitory activity against BTK. In vitro studies have demonstrated that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that this compound has significant anti-tumor activity in mouse models of CLL, MCL, and WM.

Propriétés

Formule moléculaire

C27H28N2O5

Poids moléculaire

460.5 g/mol

Nom IUPAC

1-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C27H28N2O5/c1-17-6-12-22(18(2)14-17)29-25(30)16-28(23-13-11-21(33-4)15-24(23)34-5)27(31)26(29)19-7-9-20(32-3)10-8-19/h6-15,26H,16H2,1-5H3

Clé InChI

RIUXWXQXRXPUTI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C

SMILES canonique

CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.